1,1,1,2,2,3,3-Heptafluorobutane
Overview
Description
1,1,1,2,2,3,3-Heptafluorobutane is a fluorinated hydrocarbon with the molecular formula C₄H₃F₇. It is a colorless, odorless gas at room temperature and has a boiling point of approximately 11°C . This compound is known for its high stability and low reactivity, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3-Heptafluorobutane can be synthesized through the fluorination of butane or butene derivatives. One common method involves the reaction of butane with elemental fluorine under controlled conditions. The reaction is typically carried out in the presence of a catalyst, such as cobalt trifluoride, at elevated temperatures.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale fluorination processes. These processes often involve the use of specialized reactors designed to handle the highly reactive fluorine gas. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,2,3,3-Heptafluorobutane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions typically involve the replacement of one or more fluorine atoms with other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction can be carried out using nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) under basic conditions.
Electrophilic Substitution: This reaction involves the use of electrophiles such as halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce heptafluorobutanol, while electrophilic substitution with chlorine can yield chlorinated derivatives of heptafluorobutane.
Scientific Research Applications
1,1,1,2,2,3,3-Heptafluorobutane has several applications in scientific research and industry:
Chemistry: It is used as a solvent and reagent in various chemical reactions, particularly in fluorination processes.
Biology: Due to its low reactivity, it is sometimes used as an inert atmosphere in biological experiments to prevent oxidation.
Medicine: It is being investigated for potential use in medical imaging and as a contrast agent in certain diagnostic procedures.
Industry: It is used in the production of fluoropolymers and as a refrigerant in cooling systems.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3-Heptafluorobutane is primarily based on its chemical stability and low reactivity. In chemical reactions, it acts as a source of fluorine atoms, which can be substituted with other functional groups. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1,1,1,2,2,3,3-Heptafluorobutane can be compared with other fluorinated hydrocarbons such as:
1,1,1,2,3,3,3-Heptafluoropropane: This compound has a similar structure but with one less carbon atom.
1,1,1,3,3,3-Hexafluoro-2-propanol: This compound is used as a solvent in peptide chemistry and facilitates certain types of chemical reactions.
The uniqueness of this compound lies in its specific combination of stability, low reactivity, and versatility in various applications.
Properties
IUPAC Name |
1,1,1,2,2,3,3-heptafluorobutane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F7/c1-2(5,6)3(7,8)4(9,10)11/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAKCVSNUIDZMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7CH3, C4H3F7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Record name | Butane, 1,1,1,2,2,3,3-heptafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894956 | |
Record name | 1,1,1,2,2,3,3-heptafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
662-00-0 | |
Record name | 1,1,1,2,2,3,3-heptafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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